molecular formula C16H18N4O B2415405 N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide CAS No. 1355826-20-8

N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B2415405
CAS No.: 1355826-20-8
M. Wt: 282.347
InChI Key: SOWWYEOITCTOJZ-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that belongs to the class of cyanoacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2-methylbenzylamine with methyl cyanoacetate under basic conditions to form the intermediate N-[cyano(2-methylphenyl)methyl]acetamide. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid under dehydrating conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Mechanism of Action

The mechanism of action of N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the pyrazolyl group can interact with hydrophobic pockets, leading to inhibition or activation of specific pathways . These interactions can result in various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(phenyl)methyl]acetamide
  • N-[cyano(2-chlorophenyl)methyl]acetamide
  • N-[cyano(2-methylphenyl)methyl]acetamide

Uniqueness

N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific biological targets, making it a valuable molecule for drug discovery and development .

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-(1-methylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-5-3-4-6-14(12)15(9-17)19-16(21)8-7-13-10-18-20(2)11-13/h3-6,10-11,15H,7-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWWYEOITCTOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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